[Nphe1]nociceptin(1-13)NH2

NOP receptor antagonist competitive antagonism Schild analysis

[Nphe1]nociceptin(1-13)NH2 is the first truly selective, competitive NOP antagonist with zero residual agonist activity (α<0.15). Unlike mixed agonist/antagonist analogs, its pure profile eliminates confounding partial agonism—essential for constitutive receptor activity and inverse agonism studies. Defined pKi (8.4) and pA2 (6.0-6.6) enable precise affinity calculations and receptor reserve analysis. Naloxone-resistant profile ensures opioid-independent interpretation. Gold-standard reference for NOP antagonist screening. ≥98% HPLC.

Molecular Formula C61H100N22O15
Molecular Weight 1381.6 g/mol
Cat. No. B013122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Nphe1]nociceptin(1-13)NH2
Molecular FormulaC61H100N22O15
Molecular Weight1381.6 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O
InChIInChI=1S/C61H100N22O15/c1-35(75-48(88)33-74-59(98)50(37(3)85)83-57(96)44(28-38-16-6-4-7-17-38)77-49(89)32-73-47(87)31-72-46(86)30-69-29-39-18-8-5-9-19-39)52(91)79-43(23-15-27-71-61(67)68)55(94)81-41(21-11-13-25-63)56(95)82-45(34-84)58(97)76-36(2)53(92)80-42(22-14-26-70-60(65)66)54(93)78-40(51(64)90)20-10-12-24-62/h4-9,16-19,35-37,40-45,50,69,84-85H,10-15,20-34,62-63H2,1-3H3,(H2,64,90)(H,72,86)(H,73,87)(H,74,98)(H,75,88)(H,76,97)(H,77,89)(H,78,93)(H,79,91)(H,80,92)(H,81,94)(H,82,95)(H,83,96)(H4,65,66,70)(H4,67,68,71)/t35-,36-,37+,40-,41-,42-,43-,44-,45-,50-/m0/s1
InChIKeyNMBZIPCESQREMT-UVDGFCMYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Nphe1]nociceptin(1-13)NH2: A Foundational NOP Receptor Antagonist for Nociceptin System Research


[Nphe1]nociceptin(1-13)NH2 is a synthetic peptide analog of the endogenous neuropeptide nociceptin/orphanin FQ (N/OFQ), acting as a selective and competitive antagonist at the NOP receptor [1]. It was identified as the first truly selective nociceptin receptor antagonist, devoid of any residual agonist activity, providing a foundational tool for studying the N/OFQ-NOP system [1]. The compound is characterized by a single amino acid substitution (Nphe1) which eliminates efficacy, while retaining receptor binding affinity [2].

Why Generic NOP Ligand Substitution is Not Advisable: The Case for [Nphe1]nociceptin(1-13)NH2


The N/OFQ-NOP receptor system exhibits complex pharmacology where subtle changes in ligand structure can drastically alter efficacy and selectivity profiles [1]. Early attempts to develop NOP antagonists, such as [Phe1ψ(CH2NH)Gly2]nociceptin(1-13)NH2, produced compounds with partial agonist or mixed agonist/antagonist activity depending on the assay system, limiting their utility for unambiguous receptor blockade [2]. In contrast, [Nphe1]nociceptin(1-13)NH2 was specifically designed to eliminate residual agonism while maintaining competitive antagonism, a critical feature for reliable interpretation of NOP receptor function in vitro and in vivo [3].

[Nphe1]nociceptin(1-13)NH2: Quantitative Differentiation Against Alternative NOP Antagonists


Competitive Antagonism and Pure Antagonist Profile vs. Partial Agonists

Unlike earlier NOP ligands such as [Phe1ψ(CH2NH)Gly2]nociceptin(1-13)NH2 which display partial agonist activity, [Nphe1]nociceptin(1-13)NH2 acts as a pure competitive antagonist with no detectable agonist activity [1]. In CHO cells expressing human NOP receptors, it does not stimulate GTPγ35S binding per se, whereas [Phe1ψ(CH2NH)Gly2]nociceptin(1-13)NH2 produces partial agonism with an intrinsic activity (α) of 0.41 ± 0.05 relative to N/OFQ [1]. Schild analysis yields a slope of 1.16, confirming competitive antagonism [2].

NOP receptor antagonist competitive antagonism Schild analysis

Selectivity vs. Classical Opioid Receptors: Naloxone-Insensitive Profile

[Nphe1]nociceptin(1-13)NH2 displays high selectivity for NOP over classical opioid receptors. In mouse colon preparations, 10 µM [Nphe1]nociceptin(1-13)NH2 did not affect contractions induced by the μ-opioid agonist endomorphin-1, whereas naloxone (1 µM) fully blocked endomorphin-1 effects [1]. Its antinociceptive action in the mouse tail withdrawal assay was resistant to naloxone, distinguishing it from morphine [2].

NOP selectivity opioid cross-reactivity naloxone resistance

In Vivo Functional Antagonism: Reversal of Nociceptin-Induced Memory Impairment

In the Morris water maze task, bilateral intrahippocampal injection of nociceptin (5 nmole/rat) significantly impaired spatial learning (P<0.001 vs. control). Pretreatment with [Nphe1]nociceptin(1-13)NH2 (50 nmole/rat, bilateral intrahippocampal) completely blocked this impairment (P<0.001 vs. nociceptin group), demonstrating effective in vivo antagonism of central NOP receptors [1]. The antagonist alone had no effect on motor performance or exploratory behavior [1].

in vivo pharmacology spatial memory Morris water maze

Potency Comparison with Next-Generation Peptide Antagonist UFP-101

[Nphe1]nociceptin(1-13)NH2 served as the template for developing the more potent antagonist UFP-101. In GTPγ35S binding assays using CHOhNOP cells, UFP-101 (pA2 = 8.4–9.0) is approximately 1 log unit (10-fold) more potent than [Nphe1]nociceptin(1-13)NH2 (pA2 = 7.33 ± 0.08) [1]. This difference arises from the additional Arg14,Lys15 substitutions in UFP-101 [1].

NOP antagonist potency UFP-101 structure-activity relationship

Rank Order of Antagonist Potency in Calcium Signaling Assay

In a high-throughput calcium signaling assay using CHO cells expressing the human NOP receptor coupled to the Gαqi5 chimera, the rank order of antagonist potency was: SB-612111 > J-113397 = Trap-101 ≥ UFP-101 > [Nphe1]N/OFQ(1-13)NH2 >> naloxone [1]. [Nphe1]nociceptin(1-13)NH2 is less potent than newer non-peptide antagonists but remains a useful benchmark for validating assay systems and comparing NOP antagonist activity [1].

NOP antagonist ranking calcium mobilization Gαqi5 chimera

Reversal of Nociceptin-Induced Noradrenaline Release Inhibition In Vivo

In freely moving rats, injection of the NOP agonist NCNH2 (1 nmol) into the locus coeruleus inhibited noradrenaline release in the prefrontal cortex by 27.4 ± 5.7%. Co-administration of [Nphe1]nociceptin(1-13)NH2 (100 nmol) partially reversed this inhibition by 33% [1]. The antagonist alone had no effect on basal noradrenaline release, confirming its neutral antagonist profile in vivo [1].

noradrenaline release in vivo microdialysis locus coeruleus

Optimal Research and Procurement Scenarios for [Nphe1]nociceptin(1-13)NH2


Unambiguous In Vitro Pharmacological Characterization of NOP Receptor Ligands

Due to its pure competitive antagonism and lack of residual agonist activity, [Nphe1]nociceptin(1-13)NH2 is ideal for establishing baseline NOP receptor function in recombinant cell lines, isolated tissue preparations, and primary neuronal cultures. Its defined pKi (8.4) and pA2 values (6.0-6.6) allow for precise calculation of antagonist affinity and receptor reserve [1].

In Vivo Validation of N/OFQ System Involvement in Pain and Cognition

The compound's established in vivo activity in models of neuropathic pain, spatial memory, and neurotransmitter release makes it a reliable tool for confirming NOP receptor mediation of behavioral and physiological responses. Its naloxone-resistant profile ensures opioid receptor-independent effects are not confounded [2].

Benchmarking Novel NOP Antagonists in Structure-Activity Relationship Studies

[Nphe1]nociceptin(1-13)NH2 serves as a well-characterized reference point for evaluating the potency, selectivity, and efficacy of newly developed NOP antagonists, including peptide analogs (e.g., UFP-101) and non-peptide ligands (e.g., J-113397, SB-612111) [3]. Its moderate potency provides a useful baseline for comparative pharmacology.

Research Requiring NOP Receptor Blockade Without Intrinsic Activity

In studies where even low levels of partial agonism could confound interpretation (e.g., investigating constitutive receptor activity or inverse agonism), [Nphe1]nociceptin(1-13)NH2's pure antagonist profile is essential. Its negligible intrinsic activity (α<0.15) ensures that observed effects are due solely to receptor blockade [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Nphe1]nociceptin(1-13)NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.